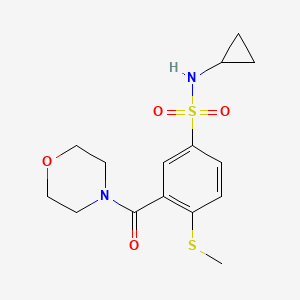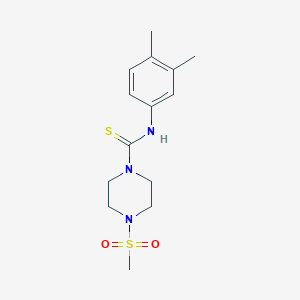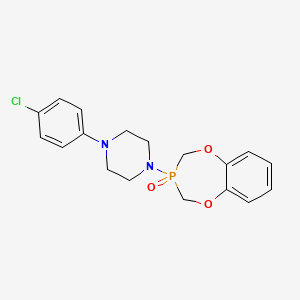![molecular formula C22H19N3O3 B4598370 5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4598370.png)
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14264148 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research has demonstrated that compounds structurally related to the given chemical exhibit intriguing crystalline forms and interactions. For instance, the study of racemic mixtures and solvate structures has revealed detailed insights into hydrogen bonding patterns and molecular conformations, contributing significantly to the field of crystallography and molecular design (J. N. Low et al., 2004).
Pharmacological Potential
Compounds with similar structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activities. This suggests potential applications in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Organic Synthesis and Materials Science
The synthesis of novel conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, related to the compound of interest, has been explored for applications in polymer solar cells and electronic devices, demonstrating the compound's relevance in materials science and organic electronics (Lin Hu et al., 2015).
Antimicrobial Activity
Synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives has been investigated for their potential antibacterial and antitumor properties. These studies highlight the chemical's role in developing new antimicrobial agents (S. Alwan et al., 2014).
Nonlinear Optical Properties
Research into the nonlinear optical properties of novel styryl dyes related to the chemical structure of interest has shown promise for device applications, including optical power limiting and photoluminescence. This illustrates the compound's potential in photonics and optoelectronics (S. Shettigar et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of this compound are Threonine Tyrosine Kinase (TTK) and the EGFR T790M mutant . These targets play crucial roles in cell proliferation and survival, making them important in the development of cancer therapies .
Mode of Action
The compound exhibits strong binding affinity to its targets . It acts as a highly specific inhibitor against the clinical resistance-related EGFR T790M mutant . This specificity is crucial in overcoming the acquired resistance of non-small cell lung cancer (NSCLC) patients without adverse toxicities .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These pathways are critical in cell proliferation, survival, and differentiation, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties . It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body .
Result of Action
The compound selectively suppresses the proliferation of EGFR T790M mutated H1975 NSCLC cells . It is significantly less toxic to cells with wild-type EGFR , indicating its potential as a targeted therapy for cancer.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-5-8-16(14-17)18-10-12-23-20-19(18)21(26)24-22(27)25(20)13-11-15-6-3-2-4-7-15/h2-10,12,14H,11,13H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVESAINNXZDJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4598309.png)

![methyl 4-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4598325.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4598343.png)
![2-phenyl-4-(1-piperidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4598355.png)

![N-(2-furylmethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4598367.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4598375.png)
![methyl 2-methyl-1-(4-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4598378.png)
![N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4598387.png)
![N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598392.png)
